Methyl 4-bromo-5-fluoro-2-methoxybenzoate

Description

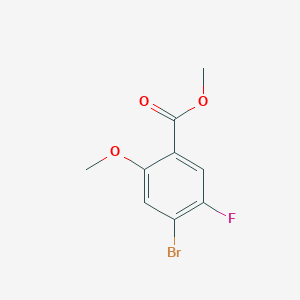

Methyl 4-bromo-5-fluoro-2-methoxybenzoate (CAS: Not explicitly provided in evidence, but referenced as "10-F758602" in CymitQuimica’s catalog ) is a fluorinated and brominated aromatic ester with a methoxy substituent. Structurally, it features a benzoate core substituted with bromine at position 4, fluorine at position 5, and a methoxy group at position 2, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of heterocyclic compounds and bioactive molecules.

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPUNEHFHYGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination and fluorination of methyl 2-methoxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of methyl 4-bromo-5-fluoro-2-methoxybenzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The methoxy group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of bromine, fluorine, and methoxy groups enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2) differs only in the positions of bromine and fluorine. This subtle change may alter electronic effects and reactivity, impacting its utility in coupling reactions (e.g., Suzuki-Miyaura) .

- Functional Group Substitution : Replacing the methoxy group with hydroxyl (CAS: 1644-71-9) increases acidity (pKa ~10–12 for –OH vs. ~15–16 for –OCH₃), making it more reactive in nucleophilic substitutions .

- Ester vs. Acid Forms: The carboxylic acid analogs (e.g., CAS: 95383-26-9) lack the methyl ester, reducing solubility in non-polar solvents but enhancing hydrogen-bonding capacity .

Physicochemical and Reactivity Comparisons

Methyl 4-bromo-5-fluoro-2-methoxybenzoate vs. Methyl 5-bromo-2-fluoro-4-methylbenzoate

The latter (CAS: 1378655-77-6) features a methyl group at position 4 instead of bromine and fluorine.

Bromomethyl-Substituted Derivatives

Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5) introduces a bromomethyl (–CH₂Br) group at position 2.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Methyl 4-bromo-5-fluoro-2-methoxybenzoate | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

|---|---|---|---|

| Molecular Formula | C₉H₇BrFO₃ | C₉H₇BrFO₃ | C₈H₅BrFO₃ |

| Molar Mass (g/mol) | ~258–260 (estimated) | ~258–260 (estimated) | ~245–247 (estimated) |

| Key Functional Groups | –Br, –F, –OCH₃, ester | –Br, –F, –OCH₃, ester | –Br, –F, –OH, ester |

| Solubility (Polar Solvents) | Moderate | Moderate | High |

Table 2: Commercial Availability and Pricing (CymitQuimica)

| Compound Name | Available Quantities | Price Range (€) |

|---|---|---|

| Methyl 4-bromo-5-fluoro-2-methoxybenzoate | 100mg–2g | Inquire |

| 6-Methoxy-benzo[b]thiophene-2-carboxylic acid | 250mg–5g | Inquire |

Research Findings and Trends

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, favoring meta-directing reactions in the target compound compared to its non-fluorinated analogs .

- Synthetic Utility : The hydroxy analog (CAS: 1644-71-9) is preferred in prodrug synthesis due to its ease of esterification , while bromomethyl derivatives (CAS: 2253789-54-5) are gaining traction in polymer chemistry .

- Challenges: Limited commercial availability of the target compound necessitates in-house synthesis, often via esterification of 4-bromo-5-fluoro-2-methoxybenzoic acid under acidic conditions .

Biological Activity

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is characterized by the presence of bromine and fluorine substituents on the aromatic ring, alongside a methoxy group. Its molecular formula is , with a molecular weight of approximately 249.04 g/mol. The compound's structure allows for various reactions, making it versatile for synthetic applications.

Antimicrobial Properties

Preliminary studies suggest that methyl 4-bromo-5-fluoro-2-methoxybenzoate exhibits significant antimicrobial activity. Research indicates that compounds with similar structural features often interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro assays have demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus cereus | 10 | 100 |

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 4-bromo-5-fluoro-2-methoxybenzoate has also been explored. Studies have shown that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For instance, assays measuring tumor necrosis factor-alpha (TNF-α) levels indicated a reduction when treated with this compound.

The exact mechanism through which methyl 4-bromo-5-fluoro-2-methoxybenzoate exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may play a pivotal role in its pharmacological profile. Research into the compound's binding affinities and interaction pathways continues to elucidate its therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of methyl 4-bromo-5-fluoro-2-methoxybenzoate against various pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 100 µg/mL, supporting its potential use as an antibacterial agent.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with methyl 4-bromo-5-fluoro-2-methoxybenzoate resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.